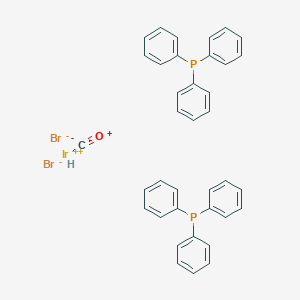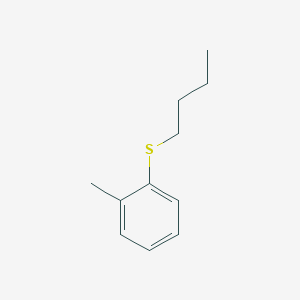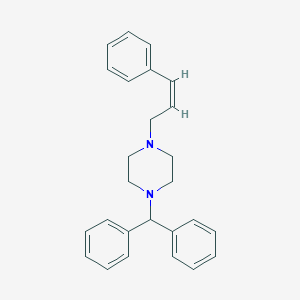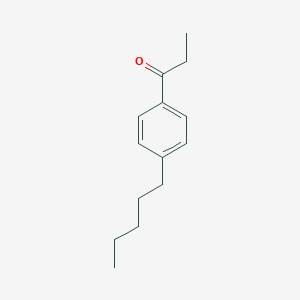
Antimony iron oxide (SbFeO4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony iron oxide (SbFeO4) is a rare mineral that has gained significant attention in the scientific community due to its unique properties. It is a member of the ilmenite group and has a tetragonal crystal structure. SbFeO4 has been found to have potential applications in various fields, including catalysis, energy storage, and environmental remediation. In
Mecanismo De Acción
The mechanism of action of Antimony iron oxide (Antimony iron oxide (SbFeO4)) in catalytic reactions is not yet fully understood. However, it is believed that Antimony iron oxide (Antimony iron oxide (SbFeO4)) acts as a Lewis acid catalyst, which can activate the reactants and facilitate the reaction. In energy storage devices, Antimony iron oxide (Antimony iron oxide (SbFeO4)) acts as an electrode material, which can reversibly intercalate and deintercalate lithium ions. In environmental remediation, Antimony iron oxide (Antimony iron oxide (SbFeO4)) acts as an adsorbent, which can adsorb pollutants through various mechanisms, including ion exchange, surface complexation, and electrostatic attraction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Antimony iron oxide (Antimony iron oxide (SbFeO4)). However, it has been found to be non-toxic and biocompatible, which makes it a promising material for biomedical applications. Antimony iron oxide (Antimony iron oxide (SbFeO4)) has been investigated for its potential application in drug delivery, where it can act as a carrier for drugs and release them in a controlled manner.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Antimony iron oxide (SbFeO4) in lab experiments include its unique properties, such as high catalytic activity, high capacity, and excellent adsorption capacity. Additionally, Antimony iron oxide (SbFeO4) is relatively easy to synthesize and can be prepared using various methods. The limitations of using Antimony iron oxide (SbFeO4) in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on Antimony iron oxide (Antimony iron oxide (SbFeO4)). One direction is to investigate its potential application in biomedical fields, such as drug delivery and tissue engineering. Another direction is to explore its potential application in renewable energy, such as solar cells and fuel cells. Additionally, further research is needed to fully understand the mechanism of action of Antimony iron oxide (Antimony iron oxide (SbFeO4)) in catalytic reactions and to develop more efficient synthesis methods.
Métodos De Síntesis
Antimony iron oxide (SbFeO4) can be synthesized using various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. Solid-state reactions involve the mixing of antimony oxide (Sb2O3) and iron oxide (Fe2O3) in a stoichiometric ratio, followed by heating at high temperatures. Hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to promote the reaction between Sb2O3 and Fe2O3. Sol-gel methods involve the formation of a gel-like precursor, which is then heated to form Antimony iron oxide (SbFeO4).
Aplicaciones Científicas De Investigación
Antimony iron oxide (SbFeO4) has been extensively studied for its potential applications in catalysis. It has been found to exhibit excellent catalytic activity in various reactions, including the oxidation of benzene, the reduction of nitrobenzene, and the decomposition of methanol. Antimony iron oxide (SbFeO4) has also been investigated for its potential application in energy storage devices such as lithium-ion batteries. It has been found to exhibit high capacity and excellent cycling stability. Additionally, Antimony iron oxide (SbFeO4) has been studied for its potential application in environmental remediation. It has been found to exhibit excellent adsorption capacity for various pollutants, including heavy metals and organic pollutants.
Propiedades
Número CAS |
15600-71-2 |
|---|---|
Nombre del producto |
Antimony iron oxide (SbFeO4) |
Fórmula molecular |
FeO4Sb |
Peso molecular |
225.6 g/mol |
Nombre IUPAC |
antimony(3+);iron(3+);oxygen(2-) |
InChI |
InChI=1S/Fe.3O.Sb/q+3;3*-2;+3 |
Clave InChI |
XCHBWOMXKPIEBR-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Fe+3].[Sb+3] |
SMILES canónico |
[O-2].[O-2].[O-2].[Fe+3].[Sb+3] |
Sinónimos |
iron(3+) antimonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




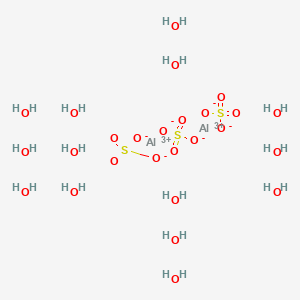
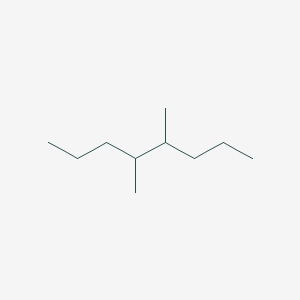
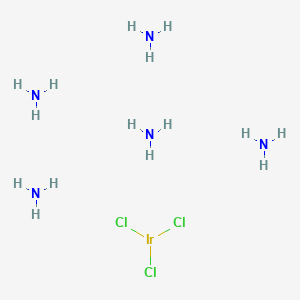
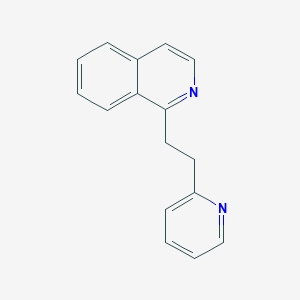

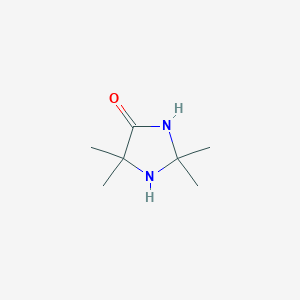
![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)
